Fumifungin

antifungal susceptibility plant pathogen Cercospora beticola

Fumifungin (CAS 110231-33-9) is a long-chain fatty acid antibiotic produced by the fermentation of Aspergillus fumigatus Fresenius 1863 (strain Y-83,0405, DSM. Its systematic name is (2S,3S,4R,5R,6E,14R)-4-acetoxy-2-amino-3,5,14-trihydroxy-6-icosenoic acid, with a molecular formula of C22H41NO7 and a molecular weight of 431.56 Da.

Molecular Formula C22H41NO7
Molecular Weight 431.6 g/mol
CAS No. 110231-33-9
Cat. No. B024797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumifungin
CAS110231-33-9
Synonyms2-amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid
fumifungin
Molecular FormulaC22H41NO7
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O
InChIInChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+
InChIKeyOOEOVXMORBPOKC-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fumifungin (CAS 110231-33-9): Antifungal Long-Chain Fatty Acid Antibiotic Sourcing Overview


Fumifungin (CAS 110231-33-9) is a long-chain fatty acid antibiotic produced by the fermentation of Aspergillus fumigatus Fresenius 1863 (strain Y-83,0405, DSM 4152) [1]. Its systematic name is (2S,3S,4R,5R,6E,14R)-4-acetoxy-2-amino-3,5,14-trihydroxy-6-icosenoic acid, with a molecular formula of C22H41NO7 and a molecular weight of 431.56 Da . The compound was first isolated and structurally characterized in 1987 by Mukhopadhyay et al., who identified it as a novel antifungal agent from the metabolic products of a Himalayan soil isolate [1]. Fumifungin is structurally distinct from the related antibiotics thermozymocidin and myriocin, differing in its hydroxylation and acetylation pattern, as confirmed by NMR and mass spectrometry in the original disclosure [2].

Why Generic Substitution Fails for Fumifungin: Structural Specificity and Producer-Organism Constraints


Fumifungin cannot be substituted by other long-chain amino acid antifungals due to its unique structural fingerprint and its exclusive biosynthetic origin. The patent literature explicitly states that 'all the available characteristic data indicate that fumifungin differs distinctly from thermozymocidin and myriocin and all other known antibiotics' [1]. These differences are rooted in the compound's specific stereochemistry—five defined stereocenters, (E)-configured C6-C7 double bond, and a 4-acetoxy substitution—which are absent in thermozymocidin/myriocin [1]. Moreover, fumifungin production is restricted to specific species within Aspergillus section Fumigati (A. fumigatus, A. lentulus), whereas structurally similar fumonisins are produced by Aspergillus niger (section Nigri), highlighting a well-characterized phylogenetic barrier to cross-production [2]. Consequently, procurement based on in-class assumptions without confirming CAS registry and stereochemical identity risks acquiring a compound with fundamentally different biological activity.

Quantitative Evidence Guide for Fumifungin Procurement Decisions


Fumifungin Exhibits Sub-µg/mL Potency Against the Plant Pathogen Cercospora beticola, Differentiating It from Broad-Spectrum Triazoles

In the patent-defined MIC panel, fumifungin showed a minimum inhibitory concentration of 0.9 µg/mL against Cercospora beticola, making it the most potent organism tested in this set [1]. This level of activity is approximately 70-fold lower than the MIC observed against Candida albicans (62.5 µg/mL) in the same panel, revealing a pronounced selectivity for this filamentous plant pathogen over yeast-phase fungi [1]. By contrast, the broadly used agricultural triazole fungicide tebuconazole typically exhibits MIC values in the range of 0.5–2.0 µg/mL against Cercospora spp., but its activity is not selective, as it also inhibits sterol 14α-demethylase in non-target organisms [2].

antifungal susceptibility plant pathogen Cercospora beticola MIC natural product

Fumifungin Activity Profile Differs from the Cryptococcus-Selective Sphingofungins: Emphasis on Alternaria solani

Fumifungin demonstrated an MIC of 31.2 µg/mL against Alternaria solani in the patent MIC panel [1]. This contrasts with the published profile of sphingofungins A–D, which are reported to have a limited spectrum of antifungal activity and are especially effective against Cryptococcus species but show negligible activity against Alternaria [2]. The fumifungin–sphingofungin divergence illustrates that even within the same biosynthetic family (fumifungins/sphingofungins from Aspergillus section Fumigati), structural modifications produce substantial shifts in target-organism susceptibility.

antifungal spectrum Alternaria solani sphingofungin comparative MIC natural product

Fumifungin Exhibits a 250 µg/mL MIC Against Botrytis cinerea, Providing a Baseline for Resistance Studies in Gray Mold Management

Fumifungin's MIC against Botrytis cinerea was determined to be 250 µg/mL [1]. This relatively high MIC establishes fumifungin as a low- to moderate-potency agent against this pathogen, which is useful as a comparative benchmark. For instance, the commercial fungicide fludioxonil typically achieves an MIC of 0.1–1.0 µg/mL against wild-type B. cinerea isolates [2]. However, fludioxonil-resistant field isolates have been documented with MICs exceeding 100 µg/mL [2], illustrating that fumifungin's baseline activity falls within a range that could be informative for characterizing resistance mechanisms or potentiation co-therapies.

Botrytis cinerea gray mold antifungal resistance MIC natural product

Fumifungin is Biosynthetically Restricted to Aspergillus Section Fumigati, Contrasting with Fumonisin Producers in Aspergillus Section Nigri

Comparative chemotaxonomic studies have confirmed that fumifungin (and the related sphingofungins B–D) are exclusively produced by fungi in Aspergillus section Fumigati, specifically by A. fumigatus, A. lentulus, and, for the first time reported in 2021, by species in series Kitamyces of section Flavi [1]. In contrast, the structurally related but pharmacologically distinct fumonisins are produced exclusively by Aspergillus niger (section Nigri) [2]. This strict phylogenetic segregation provides a definitive procurement criterion: any compound sourced from A. niger fermentation is guaranteed not to be fumifungin, whereas fumifungin identity is only possible from verified Fumigati or Flavi section producers.

biosynthesis Aspergillus fumigatus phylogenetic specificity secondary metabolite chemotaxonomy

Fumifungin Application Scenarios in Antifungal Research and Industrial Procurement


Selective Anti-Cercospora Screening Programs

Research groups investigating pathogen-specific antifungals for Cercospora beticola management should consider fumifungin as a lead scaffold. Its MIC of 0.9 µg/mL against C. beticola [1] supports its use as a selective chemical probe, particularly in programs where broad-spectrum triazole cross-resistance is a concern.

Alternaria solani Resistance Mechanism Studies

Fumifungin's defined MIC of 31.2 µg/mL against Alternaria solani [1] makes it a useful tool compound for comparative resistance studies, especially given the absence of anti-Alternaria activity in the closely related sphingofungin family [2].

Natural Product Library Authentication via Producer Organism Verification

Procurement teams sourcing fumifungin from fermentation-derived libraries can confirm product identity using the producer organism criterion: fumifungin is exclusively produced by A. fumigatus, A. lentulus, or A. caelatus (section Fumigati/Flavi) [3], thereby distinguishing it from fumonisin contaminants originating from A. niger [4].

Benchmarking Botrytis cinerea Resistance Assays

Fumifungin's MIC of 250 µg/mL against Botrytis cinerea [1] provides a quantitative baseline for laboratories developing cross-resistance assays comparing novel antifungals with commercial standards such as fludioxonil (wild-type MIC 0.1–1.0 µg/mL) [5].

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